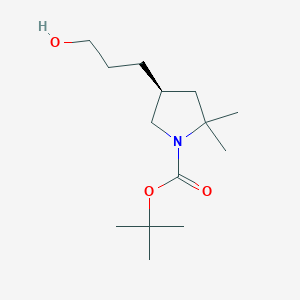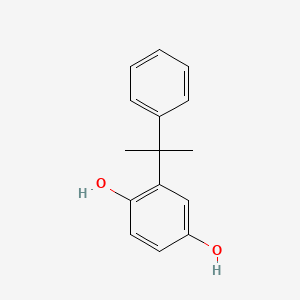
Methyl 5-fluoro-2-(pyrimidin-5-yloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-fluoro-2-(pyrimidin-5-yloxy)benzoate is a chemical compound with the molecular formula C12H9FN2O3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a fluorine atom, a pyrimidinyl group, and a benzoate ester, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-2-(pyrimidin-5-yloxy)benzoate typically involves the reaction of 5-fluoro-2-hydroxybenzoic acid with pyrimidin-5-ol in the presence of a suitable esterification agent. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Common reagents used in this synthesis include thionyl chloride, dimethylformamide (DMF), and triethylamine. The reaction is usually conducted at elevated temperatures to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-purity compound .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-fluoro-2-(pyrimidin-5-yloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoates, pyrimidinyl derivatives, and fluorinated compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methyl 5-fluoro-2-(pyrimidin-5-yloxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mécanisme D'action
The mechanism of action of Methyl 5-fluoro-2-(pyrimidin-5-yloxy)benzoate involves its interaction with specific molecular targets and pathways. The fluorine atom and pyrimidinyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-amino-2-fluorobenzoate: Similar in structure but contains an amino group instead of a pyrimidinyl group.
Methyl 5-fluoro-2-(pyrimidin-2-yl)benzoate: Similar but with a different position of the pyrimidinyl group.
Methyl 5-fluoro-2-(pyrimidin-4-yloxy)benzoate: Similar but with a different position of the pyrimidinyl group
Uniqueness
Methyl 5-fluoro-2-(pyrimidin-5-yloxy)benzoate is unique due to the specific positioning of the pyrimidinyl group, which influences its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C12H9FN2O3 |
|---|---|
Poids moléculaire |
248.21 g/mol |
Nom IUPAC |
methyl 5-fluoro-2-pyrimidin-5-yloxybenzoate |
InChI |
InChI=1S/C12H9FN2O3/c1-17-12(16)10-4-8(13)2-3-11(10)18-9-5-14-7-15-6-9/h2-7H,1H3 |
Clé InChI |
DHVPBIREJIGEJS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 3-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)azetidine-1-carboxylate](/img/structure/B13985515.png)
![1-{3-Tert-Butyl-1-[4-(Hydroxymethyl)phenyl]-1h-Pyrazol-5-Yl}-3-Naphthalen-1-Ylurea](/img/structure/B13985520.png)
![1-[4-[3-(4-Acetylphenyl)propyl]phenyl]ethanone](/img/structure/B13985521.png)



![2,8-Dichloropyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B13985534.png)






